molecular formula C16H19NO3S B5833920 2,6-Dimethoxy-4-[(2-methylsulfanylanilino)methyl]phenol

2,6-Dimethoxy-4-[(2-methylsulfanylanilino)methyl]phenol

Cat. No.: B5833920
M. Wt: 305.4 g/mol
InChI Key: QSNJECPGPGPJGE-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-[(2-methylsulfanylanilino)methyl]phenol is an organic compound known for its unique chemical structure and properties It is characterized by the presence of methoxy groups, a phenol group, and a methylsulfanyl-substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-[(2-methylsulfanylanilino)methyl]phenol typically involves the reaction of 2,6-dimethoxyphenol with 2-methylsulfanylaniline under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-[(2-methylsulfanylanilino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethoxy-4-[(2-methylsulfanylanilino)methyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-[(2-methylsulfanylanilino)methyl]phenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxyphenol: Lacks the aniline moiety but shares the methoxy and phenol groups.

    4-Methyl-2,6-dimethoxyphenol: Similar structure but with a methyl group instead of the methylsulfanyl group.

    2-Methylsulfanylaniline: Contains the aniline and methylsulfanyl groups but lacks the methoxy and phenol groups.

Uniqueness

2,6-Dimethoxy-4-[(2-methylsulfanylanilino)methyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,6-dimethoxy-4-[(2-methylsulfanylanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-19-13-8-11(9-14(20-2)16(13)18)10-17-12-6-4-5-7-15(12)21-3/h4-9,17-18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNJECPGPGPJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CNC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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